Scientific Field: Food Science
Application Summary: Orange essential oil has been found to have antioxidant and antipathogenic properties, making it a potential natural alternative for food preservation.
Methods of Application: The oil is obtained using the cold-press method and the cold-press method followed by steam distillation.
Results: The oil has shown to inhibit the biomass and cell viability of Staphylococcus aureus and Pseudomonas aeruginosa biofilms.
Scientific Field: Microbiology
Application Summary: Studies have shown that orange essential oil has antibacterial and antifungal properties
Methods of Application: The oil can be applied directly to areas affected by bacteria such as E.
Results: The oil has been found to stop the growth of certain types of bacteria.
Scientific Field: Entomology
Application Summary: Essential oil components from citrus peels have been found to have insecticidal activities against various insect species.
Methods of Application: The oil can be applied directly to areas infested by insects.
Results: The oil has been found to be effective against numerous insect species.
Scientific Field: Health Sciences
Application Summary: Research has shown that orange essential oil has many health benefits, including support for the nervous system and digestion.
Methods of Application: The oil can be ingested or applied topically.
Results: The oil has been found to support sleep, stress, and emotions.
Scientific Field: Oncology
Application Summary: Certain monoterpenes found in citrus have been shown to possess anticancer properties.
Results: The oil has been found to be advantageous against numerous diseases.
Scientific Field: Environmental Science
Application Summary: By converting citrus peel waste into an industrial input with advantageous outputs, the value of citrus peel has been enhanced, thereby addressing waste management issues.
Methods of Application: The oil can be extracted from citrus peel waste and used in various industries.
Results: The process has been found to enhance the value of citrus peel and address waste management issues.
Scientific Field: Microbiology
Methods of Application: The oil can be applied directly to areas affected by bacteria.
Application Summary: Orange oil is often used in green pesticides for pest control.
Scientific Field: Alternative Medicine
Application Summary: Citrus essential oils, including orange oil, are often used in aromatherapy for their pleasant scent and mood-enhancing effects.
Methods of Application: In aromatherapy, orange oil is applied either in massage oils or in diffusion sprays for homes and vehicle sittings.
Results: Users have reported a range of benefits, including improved mood and relaxation.
Scientific Field: Industrial Chemistry
Application Summary: Orange oil is used in various industries, including the food and beverage industry, where it is used as a color enhancer.
Methods of Application: The oil is extracted from citrus peel waste and used as an industrial input.
Application Summary: Orange oil has demonstrated potent antimicrobial effects against common pathogenic bacteria including Staphylococcus aureus, Listeria monocytogens, and Pseudomonas aeruginosa
Methods of Application: The oil can be applied directly to areas affected by bacteria
Results: Scientists are even researching its use as a fruit juice additive, to inhibit E. .
2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal is an organic compound characterized by its complex structure featuring multiple double bonds and an aldehyde functional group. Its molecular formula is with a molecular weight of approximately 218.33 g/mol. The compound is also known as beta-Sinensal and has various structural representations, including its IUPAC name: (2Z,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal .
The mechanisms underlying the various functionalities of orange oil are still under investigation. Here are some proposed mechanisms:
Typical reagents include:
The reaction conditions are optimized based on the desired product outcomes, such as temperature and solvent choice.
The products formed from the reactions depend on the type:
Research indicates that 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal exhibits potential biological activities. It has been studied for its anti-obesity effects through various mechanisms, including modulation of peroxisome proliferator-activated receptors (PPARs). These receptors are crucial in regulating lipid metabolism and energy homeostasis. Additionally, ongoing studies are exploring its possible therapeutic applications in medicine due to its unique structural characteristics .
The synthesis of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal can be achieved through several methods:
The synthesis typically involves precise control over temperature and reaction time to ensure high-quality product formation.
This compound has various applications across different fields:
Studies have focused on the interactions of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal with biological systems. Its potential effects on cellular pathways related to metabolism and its role in modulating receptor activity are key areas of investigation. These studies aim to elucidate how this compound may influence biological processes and contribute to therapeutic strategies .
Several compounds share structural similarities with 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal. Here is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Beta-Sinensal (2,6-Dimethyl-10-methylenedodeca-2,6,11-trienal) | Similar molecular formula | Known for its distinct aroma used in flavoring |
| 2,6-Dimethylundecadienal | Contains fewer double bonds | Exhibits different reactivity patterns |
| 10-Methylenedodecanal | Has a similar aldehyde group but fewer methyl groups | Less complex structure compared to 2,6-Dimethyl... |
| Dodecatrienal | Lacks additional methyl groups | Simpler structure with different biological activities |
The uniqueness of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal lies in its specific arrangement of double bonds and methyl groups that confer distinct chemical properties and biological activities not fully replicated in these similar compounds .